molecular formula C7H14NO7P B14247936 N-(Dimethoxyphosphoryl)-L-glutamic acid CAS No. 211631-99-1

N-(Dimethoxyphosphoryl)-L-glutamic acid

Cat. No.: B14247936
CAS No.: 211631-99-1
M. Wt: 255.16 g/mol
InChI Key: RNORSTWHFHGRGZ-YFKPBYRVSA-N
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Description

N-(Dimethoxyphosphoryl)-L-glutamic acid: is an organophosphorus compound that belongs to the class of aminophosphonic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dimethoxyphosphoryl)-L-glutamic acid typically involves the reaction of L-glutamic acid with dimethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions: N-(Dimethoxyphosphoryl)-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Dimethoxyphosphoryl)-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of herbicides, pesticides, and other agrochemicals

Mechanism of Action

The mechanism of action of N-(Dimethoxyphosphoryl)-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

    N-(Phosphonomethyl)-glycine:

    N-(Dimethylphosphoryl)-L-alanine: Another aminophosphonic acid with similar properties.

Properties

CAS No.

211631-99-1

Molecular Formula

C7H14NO7P

Molecular Weight

255.16 g/mol

IUPAC Name

(2S)-2-(dimethoxyphosphorylamino)pentanedioic acid

InChI

InChI=1S/C7H14NO7P/c1-14-16(13,15-2)8-5(7(11)12)3-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

RNORSTWHFHGRGZ-YFKPBYRVSA-N

Isomeric SMILES

COP(=O)(N[C@@H](CCC(=O)O)C(=O)O)OC

Canonical SMILES

COP(=O)(NC(CCC(=O)O)C(=O)O)OC

Origin of Product

United States

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